molecular formula C17H16FN3O3 B11208372 N'-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide

Cat. No.: B11208372
M. Wt: 329.32 g/mol
InChI Key: NMYRUJQOBMSLHD-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexahydroquinoline core, and a carbohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide typically involves the condensation of 2-fluorobenzaldehyde with 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:

    Starting Materials: 2-fluorobenzaldehyde and 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also incorporate advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s hydrazone moiety may play a crucial role in its biological activity by forming stable complexes with metal ions or by acting as a ligand for specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to improved efficacy in various applications.

This detailed overview provides a comprehensive understanding of N’-[(E)-(2-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H16FN3O3/c18-12-7-3-1-5-10(12)9-19-21-17(24)14-15(22)11-6-2-4-8-13(11)20-16(14)23/h1,3,5,7,9H,2,4,6,8H2,(H,21,24)(H2,20,22,23)/b19-9+

InChI Key

NMYRUJQOBMSLHD-DJKKODMXSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC=CC=C3F)O

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC=CC=C3F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.